REACTION_CXSMILES
|
C(O[CH:4]=[N:5][C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]([O:14]CC)=O)C.[NH3:17]>C(O)C>[CH3:11][N:10]1[C:6]2[N:5]=[CH:4][NH:17][C:12](=[O:14])[C:7]=2[CH:8]=[N:9]1
|
Name
|
5 -[(ethoxymethylene)amino]-1-methyl-1H- pyrazole-4-carboxylic acid, ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=NC1=C(C=NN1C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the residual 1-methyl-1,5-dihydro-4H-pyrazolo- [3,4-d]pyrimidin-4-one is crystallized from dimethylformamide, m.p. 289°-290° (yield 31 g. - 80.7%)
|
Reaction Time |
40 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=CC2=C1N=CNC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |